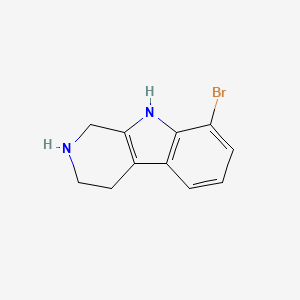![molecular formula C21H22FN3O4S2 B2353974 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 851079-94-2](/img/structure/B2353974.png)
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group, a benzo[d]thiazol group, a sulfonyl group, and a dimethylmorpholino group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 445.55 and a molecular formula of C21H23N3O4S2.Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound under investigation has been explored in the field of antimicrobial activities. Research shows that derivatives of benzothiazoles and sulphonamide compounds, similar in structure to the specified compound, possess significant antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains, indicating a potential for developing new antimicrobial agents (Jagtap et al., 2010) (Patel et al., 2009).
Material Science and Polymer Chemistry
In material science, particularly in the synthesis of aromatic polyamides, compounds similar to (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been utilized. These compounds are involved in creating polymers with high thermal stability and distinct properties like solubility in polar solvents and the ability to form transparent films (Hsiao & Huang, 1997).
Photodynamic Therapy for Cancer Treatment
The application in photodynamic therapy for cancer treatment has been explored using compounds structurally related to the given chemical. These compounds, especially those with high singlet oxygen quantum yield, show potential as Type II photosensitizers, which could be significant in treating cancer (Pişkin et al., 2020).
Ophthalmological Applications
In ophthalmology, related compounds have shown potential in developing treatments for conditions like glaucoma. They inhibit carbonic anhydrase isozymes, reducing elevated intraocular pressure, a critical factor in glaucoma treatment (Mincione et al., 2005).
Antimicrobial and Antifungal Agents
The structure of the compound suggests potential use as an antimicrobial and antifungal agent. Studies have synthesized derivatives that show promising activity against various microbial and fungal strains, indicating the compound's applicability in developing new antimicrobial and antifungal agents (Janakiramudu et al., 2017).
Synthesis of Anti-Cancer Agents
Research on derivatives of this compound includes synthesizing potential anti-cancer agents. Studies have shown that certain derivatives exhibit proapoptotic activity, particularly effective against specific cancer cell lines (Yılmaz et al., 2015).
Applications in Fluorinated Polyamides
The compound's derivatives are used in synthesizing novel soluble fluorinated polyamides. These polyamides exhibit high thermal stability, low moisture absorption, and high transparency, making them useful in advanced material applications (Liu et al., 2013).
Development of Antimicrobial Triazole Derivatives
Compounds structurally related have been used in designing and synthesizing triazole derivatives with antimicrobial properties. These compounds exhibit good to moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Sahin et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S2/c1-13-11-25(12-14(2)29-13)31(27,28)16-9-7-15(8-10-16)20(26)23-21-24(3)19-17(22)5-4-6-18(19)30-21/h4-10,13-14H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKPUXNILHYXPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2353892.png)
![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)

![(Z)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2353896.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2353900.png)
![11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2353901.png)
![4-[(Piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2353903.png)

![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2353906.png)
![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)


![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)
![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)